![molecular formula C15H17ClN2 B5632073 (4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5632073.png)
(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine, also known as Tofisopam, is a benzodiazepine-like drug that has been used for the treatment of anxiety disorders. It has been found to have similar anxiolytic effects to benzodiazepines but with fewer side effects.
Mecanismo De Acción
The exact mechanism of action of (4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine is not fully understood. However, it is believed to act on the GABA-A receptor, similar to benzodiazepines. (4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine binds to a different site on the GABA-A receptor than benzodiazepines, which may account for its reduced side effects.
Biochemical and Physiological Effects:
(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic effects. It has also been found to increase the activity of the enzyme glutamic acid decarboxylase, which is responsible for the synthesis of GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has several advantages for use in lab experiments. It has been found to have fewer side effects than benzodiazepines, which may make it a safer alternative for use in animal studies. However, (4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several areas of future research for (4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine. One area of interest is its potential use in the treatment of other psychiatric disorders such as depression and schizophrenia. Another area of research is the development of new analogs of (4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine with improved potency and selectivity for the GABA-A receptor. Finally, more research is needed to fully understand the mechanism of action of (4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine and its effects on the brain.
Conclusion:
In conclusion, (4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine is a benzodiazepine-like drug that has been found to have anxiolytic effects with fewer side effects than benzodiazepines. It acts on the GABA-A receptor and increases the levels of GABA in the brain. (4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has several advantages for use in lab experiments but also has limitations due to its short half-life. Future research on (4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine may lead to the development of new treatments for psychiatric disorders and a better understanding of its effects on the brain.
Métodos De Síntesis
(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine can be synthesized by the condensation of 4-chlorobenzyl chloride with 2-(2-pyridinyl)ethylamine in the presence of a base such as potassium carbonate. The resulting product can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been extensively studied for its anxiolytic effects in both animal and human models. It has been found to reduce anxiety-related behaviors in animal models such as the elevated plus maze and the light-dark box test. In human studies, (4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been found to be effective in the treatment of generalized anxiety disorder and social anxiety disorder.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-18(11-9-15-4-2-3-10-17-15)12-13-5-7-14(16)8-6-13/h2-8,10H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWKRORNZPNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

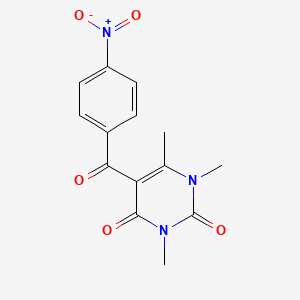
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5632002.png)
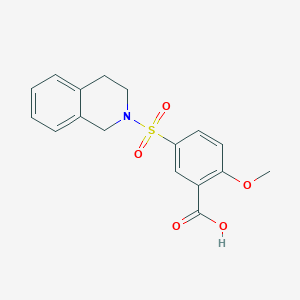
![ethyl 2-[(methoxyacetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5632010.png)
![ethyl (2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5632019.png)
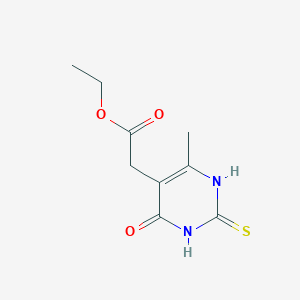

![2-[9-(2-methyl-3-furoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5632035.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5632038.png)
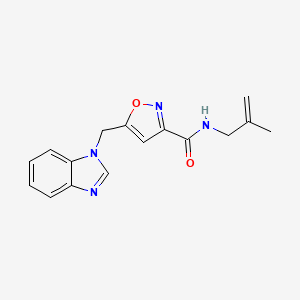
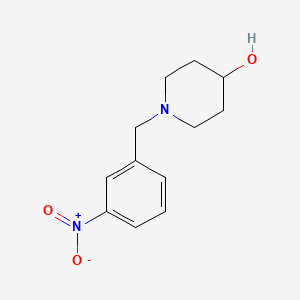
![2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine](/img/structure/B5632061.png)
![2-amino-6-isopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B5632066.png)
![[4-(hydroxymethyl)phenyl]{methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}acetic acid](/img/structure/B5632079.png)